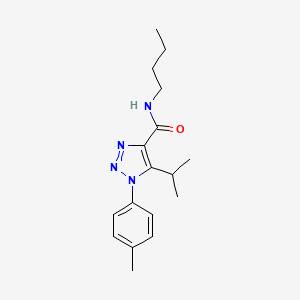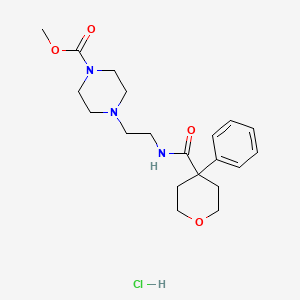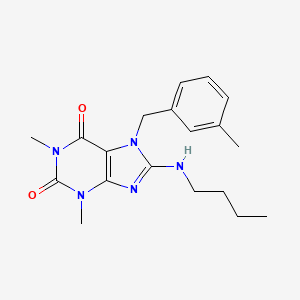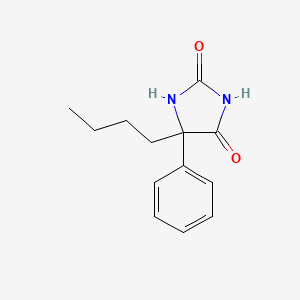
5-Butyl-5-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-phenylimidazolidine-2,4-dione (5BPID) is a heterocyclic compound that has been used in various scientific and medical research applications. It has a wide range of applications due to its unique properties, such as its ability to act as a catalyst and its ability to be used as a reactant in a variety of chemical reactions. 5BPID is also known for its stability and low toxicity, making it a safe and reliable compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Reactions with Organometallic Reagents
5-Butyl-5-phenylimidazolidine-2,4-dione has been studied for its reactions with various organometallic reagents. Research indicates that it reacts distinctively with Grignard reagents and lithium dibutylcuprate, leading to 1,2-addition products, without forming conjugate or 1,4-addition products. This suggests its unique behavior compared to normal unsaturated carbonyl compounds (Akeng'a & Read, 2005).
Synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione Derivatives
The synthesis and pharmacological properties of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives have been explored. These derivatives exhibit high affinity for certain receptors, making them candidates for pharmacological applications such as potential antidepressants and anxiolytics (Czopek et al., 2010).
Synthesis of 3-hydroxy- and 3-alkoxy-5-arylimidazolidine-2,4-diones
Researchers have developed methods for the selective formation of 3-hydroxy- and 3-alkoxy-5-arylimidazolidine-2,4-diones. The structure of these compounds has been analyzed, providing valuable insights into their potential applications in various scientific fields (Штамбург et al., 2015).
Electrochemical Behavior
The electrochemical behavior of 5-benzylideneimidazolidine-2,4-dione and its derivatives has been examined, revealing insights into their redox processes. This research is vital for understanding their potential applications in biochemical and electrochemical fields (Nosheen et al., 2012).
Synthesis of Substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones
The synthesis process of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones has been studied. The structural characterization of these compounds, including their NMR spectra, offers valuable insights for potential applications in various chemical syntheses (Sedlák et al., 2005).
DNA Binding Studies
Studies on the DNA binding affinity of certain imidazolidine derivatives have been conducted, highlighting their potential as effective anti-cancer drugs. These findings are crucial for developing new therapeutic agents (Shah et al., 2013).
Photochemical Deracemization
Research has been conducted on the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones, a process vital for pharmaceutical applications and stereochemistry studies (Großkopf et al., 2021).
Catalytic Asymmetric Conjugate Addition and Sulfenylation
This compound has been used as a nucleophile in asymmetric catalysis, enabling the creation of compounds with potential anticancer activities (Jiao et al., 2016).
Eigenschaften
IUPAC Name |
5-butyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-9-13(10-7-5-4-6-8-10)11(16)14-12(17)15-13/h4-8H,2-3,9H2,1H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBWIJWUENNNSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36309-62-3 |
Source


|
| Record name | 5-butyl-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)
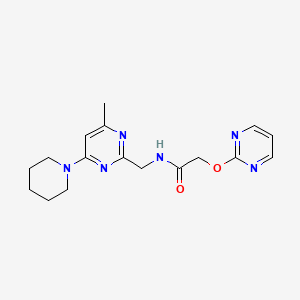
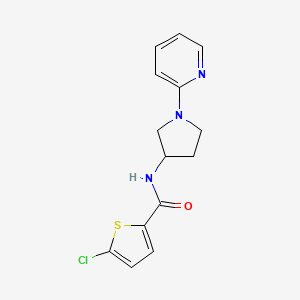

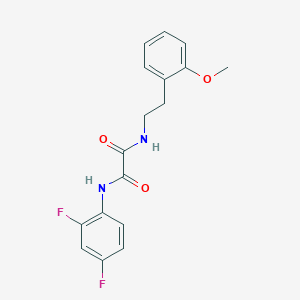
![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)
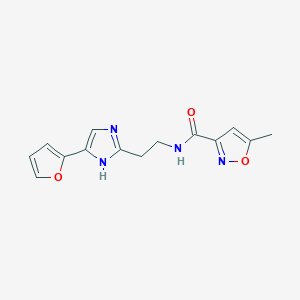
![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)
